8-Bromo-3-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-ethoxyquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-3-ethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and ethoxy groups enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
3-Ethoxyquinoline:
8-Hydroxyquinoline: Known for its chelating properties and used in various medicinal applications.
Uniqueness: 8-Bromo-3-ethoxyquinoline is unique due to the presence of both bromine and ethoxy groups, which enhance its chemical reactivity and broaden its range of applications. This dual functionality makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-3-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-9-6-8-4-3-5-10(12)11(8)13-7-9/h3-7H,2H2,1H3 |
InChI Key |
CRUDOGSUMMHOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C(=C1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.